molecular formula C11H15NO2Si B13925050 5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine CAS No. 478148-59-3

5-Hydroxymethyl-2-trimethylsilyl-furo[2,3-c]pyridine

Cat. No.: B13925050
CAS No.: 478148-59-3
M. Wt: 221.33 g/mol
InChI Key: VJENICOVWOKEGT-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol is a heterocyclic compound that features a furan ring fused to a pyridine ring, with a trimethylsilyl group and a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation . The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the furan-pyridine fused ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: The major products include furo[2,3-c]pyridine-5-carboxaldehyde or furo[2,3-c]pyridine-5-carboxylic acid.

    Reduction: The major product is tetrahydrofuro[2,3-c]pyridine-5-methanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted furo[2,3-c]pyridine derivatives.

Scientific Research Applications

2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)furo[2,3-c]pyridine-5-methanol is unique due to the presence of the trimethylsilyl group, which can be used to introduce further functionalization. Its specific ring fusion pattern also distinguishes it from other heterocyclic compounds, providing unique chemical and physical properties.

Properties

CAS No.

478148-59-3

Molecular Formula

C11H15NO2Si

Molecular Weight

221.33 g/mol

IUPAC Name

(2-trimethylsilylfuro[2,3-c]pyridin-5-yl)methanol

InChI

InChI=1S/C11H15NO2Si/c1-15(2,3)11-5-8-4-9(7-13)12-6-10(8)14-11/h4-6,13H,7H2,1-3H3

InChI Key

VJENICOVWOKEGT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC(=NC=C2O1)CO

Origin of Product

United States

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